An In-depth Technical Guide to N'-hydroxy-2-methylpropanimidamide: Discovery, Synthesis, and Biological Significance
An In-depth Technical Guide to N'-hydroxy-2-methylpropanimidamide: Discovery, Synthesis, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
N'-hydroxy-2-methylpropanimidamide, a member of the amidoxime class of compounds, holds significant interest in medicinal chemistry, primarily for its role as a potential prodrug. This technical guide provides a comprehensive overview of its discovery, historical context, synthesis, and known biological activities. While specific historical details of its initial synthesis remain elusive in readily available literature, its importance is intrinsically linked to the broader development of amidoximes as a strategic approach to enhance the bioavailability of pharmacologically active amidines. This document details the enzymatic machinery responsible for its bioactivation, explores the therapeutic potential of its corresponding amidine, and provides established protocols for its synthesis.
Introduction: The Amidoxime Prodrug Strategy
N'-hydroxy-2-methylpropanimidamide, also known as N'-hydroxyisobutyrimidamide, belongs to a class of organic compounds characterized by the functional group RC(=NOH)NR'R''. The primary interest in amidoximes within drug development lies in their ability to serve as prodrugs for amidines. Amidines are strongly basic compounds that are often protonated at physiological pH, leading to poor membrane permeability and limited oral bioavailability. By converting the amidine functionality to the less basic amidoxime, it is possible to create a more lipophilic molecule that can be more readily absorbed. Following administration, the amidoxime is metabolically reduced in vivo to release the active amidine drug.
Discovery and History
Detailed historical records outlining the first specific synthesis or discovery of N'-hydroxy-2-methylpropanimidamide are not prominently available in the reviewed scientific literature. Its development is likely intertwined with the broader exploration of amidoximes as valuable intermediates in organic synthesis and as a key strategy in prodrug design. The concept of using amidoximes as prodrugs for amidines has been a recognized strategy in medicinal chemistry to overcome the pharmacokinetic limitations of amidine-containing drugs.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C4H10N2O | [1] |
| Molecular Weight | 102.14 g/mol | [1] |
| CAS Number | 35613-84-4 | |
| Predicted XlogP | 0.4 | [1] |
| Monoisotopic Mass | 102.079315 Da | [1] |
Synthesis and Experimental Protocols
The synthesis of N'-hydroxy-2-methylpropanimidamide, as an aliphatic amidoxime, can be achieved through several established methods. The most common approach involves the reaction of a nitrile with hydroxylamine.
General Synthesis from Nitriles
The reaction of isobutyronitrile with hydroxylamine is a direct method for the preparation of N'-hydroxy-2-methylpropanimidamide. This reaction is typically carried out in the presence of a base to generate free hydroxylamine from its hydrochloride salt.
Experimental Protocol:
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Materials: Isobutyronitrile, Hydroxylamine hydrochloride, Sodium carbonate, Ethanol.
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Procedure:
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Dissolve hydroxylamine hydrochloride and sodium carbonate in ethanol.
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Add isobutyronitrile to the reaction mixture.
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Reflux the mixture for several hours.
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Monitor the reaction progress by thin-layer chromatography.
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Upon completion, cool the reaction mixture and filter to remove inorganic salts.
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Evaporate the solvent under reduced pressure.
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Purify the crude product by recrystallization or column chromatography.
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This is a generalized protocol and may require optimization for specific laboratory conditions.
Synthesis Workflow
Biological Activity and Mechanism of Action
The primary biological significance of N'-hydroxy-2-methylpropanimidamide lies in its role as a prodrug that is metabolically converted to isobutyramidine.
Bioactivation Pathway
The in vivo reduction of amidoximes is catalyzed by the mitochondrial amidoxime-reducing component (mARC) enzyme system.[2][3][4] This system is a three-component electron transport chain located on the outer mitochondrial membrane.[5]
The key components of this pathway are:
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NADH-cytochrome b5 reductase (CYB5R): This enzyme transfers electrons from NADH to cytochrome b5.
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Cytochrome b5 (CYB5B): This heme-containing protein acts as an electron shuttle.
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Mitochondrial amidoxime-reducing component (mARC1 or mARC2): This molybdenum-containing enzyme is the terminal reductase that catalyzes the reduction of the N-hydroxy group of the amidoxime to the corresponding amidine.[2][5]
References
- 1. PubChemLite - N'-hydroxy-2-methylpropanimidamide (C4H10N2O) [pubchemlite.lcsb.uni.lu]
- 2. The mitochondrial amidoxime reducing component—from prodrug-activation mechanism to drug-metabolizing enzyme and onward to drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. imoa.info [imoa.info]
- 4. The History of mARC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Divergent role of Mitochondrial Amidoxime Reducing Component 1 (MARC1) in human and mouse | PLOS Genetics [journals.plos.org]
